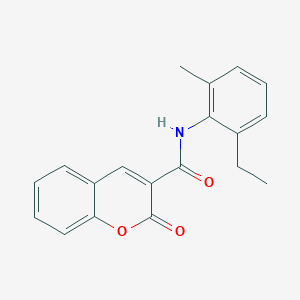

N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Agrochemicals and Herbicides

EMPC plays a crucial role in the industrial production of (S)-metolachlor , an agrochemical herbicide. The hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, using a mixture of [IrCl(COD)]2, (R,SFc)-Xyliphos, NBu4I, and acetic acid, achieves this transformation. The challenging reduction across the sterically crowded carbon–nitrogen double bond is essential for large-scale production . Researchers continue to explore its potential in crop protection and weed control.

Enantioselective Synthesis of Chiral Amines

Chiral amines find applications in pharmaceuticals and agrochemicals. EMPC contributes to the installation of chiral centers through metal-catalyzed asymmetric reduction. Catalysts facilitating asymmetric direct hydrogenation (ADH) across the carbon–nitrogen double bond (C=N) are highly sought after. EMPC’s unique properties make it a candidate for enantioselective amine synthesis .

Enzyme-Catalyzed Kinetic Resolution

Researchers have investigated EMPC’s potential in kinetic resolution processes. For instance, lipase B from Candida antarctica (CalB) can be employed to produce (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester. Rational enhancements in this process aim to improve enantioselectivity and overall efficiency .

作用機序

Target of Action

It’s structurally similar to metolachlor , a herbicide that primarily targets the enzymes involved in the synthesis of proteins and chlorophyll in plants .

Mode of Action

Considering its structural similarity to metolachlor , it might share a similar mode of action. Metolachlor acts by inhibiting the elongase and the geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway . This inhibition disrupts the normal growth processes of the target plants .

Biochemical Pathways

Metolachlor, a structurally similar compound, affects the gibberellin pathway in plants . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence .

Pharmacokinetics

Acetochlor, a similar compound, is moderately soluble in water and quite volatile .

Result of Action

Metolachlor, a structurally similar compound, has been shown to decrease the growth of liver cells at environmentally relevant levels without causing cell death by either necrosis or apoptosis . This suggests that the decrease in cell number after low-level Metolachlor exposure is most likely due to an alteration in the cell cycle .

Action Environment

Acetochlor, a similar compound, has been found to accumulate in both soil and water, resulting in environmental hazards, especially in aquatic niches . It is slowly degraded in the natural environment .

特性

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-13-9-6-7-12(2)17(13)20-18(21)15-11-14-8-4-5-10-16(14)23-19(15)22/h4-11H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWHCJARMXUOGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)

![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)